6-Chloro-8-methoxy-2-methylquinolin-4-ol
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Overview
Description
6-Chloro-8-methoxy-2-methylquinolin-4-ol is a chemical compound with the molecular formula C11H10ClNO2 and a molecular weight of 223.66 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methoxy-2-methylquinolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-chloroaniline with methoxyacetyl chloride, followed by cyclization in the presence of a base . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methoxy-2-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-8-methoxy-2-methylquinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other bioactive quinoline derivatives.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylquinolin-4(1H)-one: Lacks the methoxy group at the 8-position.
8-Methoxy-2-methylquinolin-4(1H)-one: Lacks the chloro group at the 6-position.
6-Chloro-8-methoxyquinolin-4(1H)-one: Lacks the methyl group at the 2-position.
Uniqueness
6-Chloro-8-methoxy-2-methylquinolin-4-ol is unique due to the presence of both the chloro and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a lead compound in drug development and other applications .
Properties
CAS No. |
1206-97-9 |
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Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.656 |
IUPAC Name |
6-chloro-8-methoxy-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10ClNO2/c1-6-3-9(14)8-4-7(12)5-10(15-2)11(8)13-6/h3-5H,1-2H3,(H,13,14) |
InChI Key |
WWVIOEOKNNMNRN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=CC(=CC(=C2N1)OC)Cl |
Origin of Product |
United States |
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